4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGYSSYVOTZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors One common method involves the fluorination of bicyclo[42
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents may be used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize yield and efficiency.
Chemical Reactions Analysis
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Fluoro Isomers
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 242473-44-5)
- Structure : Fluorine at the 2-position.
- Molecular Formula : C₉H₆FN (MW 147.15 g/mol).
- No direct application data is available, but its synthesis suggests utility in structure-activity relationship (SAR) studies .
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile (CAS 1803591-07-2)
- Structure : Fluorine at the 5-position.
- Molecular Formula : C₉H₆FN (MW 147.15 g/mol).
- It is priced at €946.00/50 mg and €2,783.00/500 mg, indicating high synthesis complexity .
Halogen-Substituted Analogs
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS EN300-1659475)
- Structure : Bromine replaces fluorine at the 5-position.
- Molecular Formula : C₉H₆BrN (MW 208.06 g/mol).
- Key Differences : Bromine’s larger atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding), making it suitable for crystal engineering. However, bromine may reduce metabolic stability in drug candidates .
7-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 21120-91-2)
- Structure : Bromine at the 7-position without a nitrile group.
- Molecular Formula : C₈H₆Br (MW 181.04 g/mol).
- Key Differences: The absence of the nitrile group limits its utility in reactions requiring cyano participation, but it serves as a precursor in cross-coupling reactions .
Methoxy-Substituted Derivatives
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 35202-54-1)
- Structure : Methoxy groups at 3- and 4-positions.
- Molecular Formula: C₁₁H₁₁NO₂ (MW 189.21 g/mol).
- Key Differences : Methoxy groups enhance solubility and electron-donating effects, making this derivative a key intermediate in synthesizing ivabradine , a cardiovascular drug. It is available at 25 mg for research (Product Code MM3982.20-0025) .
Non-Fluorinated Analogs
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (Parent compound, CAS 6809-91-2)
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Fluorine’s position significantly impacts reactivity; 4-fluoro derivatives exhibit greater steric strain than 5-fluoro isomers .
- Pharmaceutical Relevance : Methoxy-substituted analogs are prioritized in drug synthesis due to improved solubility and metabolic stability .
- Synthetic Challenges : Fluorinated derivatives face synthesis hurdles, reflected in their high cost (e.g., 5-fluoro at €2,783.00/500 mg) .
Biological Activity
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS Number: 103447-28-5) is a fluorinated bicyclic compound that has gained attention in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure
The molecular formula of this compound is C9H6FN, with a molecular weight of 147.15 g/mol. The compound features a bicyclic framework with a nitrile group at the 7-position and a fluorine atom at the 4-position.
| Property | Value |
|---|---|
| Molecular Formula | C9H6FN |
| Molecular Weight | 147.15 g/mol |
| CAS Number | 103447-28-5 |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom and the nitrile group enhances its lipophilicity and potential for binding to protein targets within biological systems.
Interaction with Proteins
Research suggests that compounds with similar bicyclic structures can influence enzyme activity by modulating protein conformation or competing with natural substrates. The nitrile group may participate in hydrogen bonding or electrostatic interactions, which are crucial for binding affinity.
Pharmacological Potential
- Antitumor Activity : Preliminary studies indicate that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may contribute to its potential as an anticancer agent.
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Neuroprotective Effects : Some studies suggest that bicyclic compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various fluorinated bicyclic compounds for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Evaluation
Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of several bicyclic nitriles against Gram-positive and Gram-negative bacteria. The study found that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Neuroprotection Study
A recent investigation into neuroprotective agents highlighted the role of bicyclic compounds in protecting neuronal cells from oxidative stress-induced apoptosis. Results indicated that derivatives of this compound could significantly reduce cell death in models of neurodegeneration .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, and how can purity be optimized?
- Synthesis Strategy : The compound shares structural similarities with bicyclo[4.2.0]octa-1,3,5-triene derivatives. A plausible route involves fluorination at the 4-position using hydrofluoric acid (HF) or fluorinating agents under controlled conditions, as seen in analogous bicyclo systems .
- Purification : Thin-layer chromatography (TLC) with hexanes/ethyl acetate (4:1) is effective for monitoring reaction progress. Column chromatography using silica gel and gradient elution (hexane to ethyl acetate) is recommended for isolating the product .
- Purity Validation : High-performance liquid chromatography (HPLC) with >98% purity thresholds is critical. Ensure inert atmospheres to prevent degradation of the nitrile group .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR to identify fluorinated aromatic protons (δ 6.5–7.5 ppm) and nitrile carbon (δ ~115 ppm). ¹⁹F NMR confirms fluorine substitution .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 147.04326 (C₉H₆FN) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is ideal but requires high-purity samples .
Q. What safety protocols are essential when handling fluorinated bicyclo compounds?
- Hazard Mitigation : Use HF-resistant equipment (e.g., PTFE-lined reactors) due to the corrosive nature of fluorinating agents. Conduct reactions in fume hoods with HF sensors .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats. Emergency showers and calcium gluconate gel (for HF exposure) must be accessible .
Advanced Research Questions
Q. How do substituent effects at the 4-position influence the compound’s electronic properties?
- Computational Analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of fluorine on the bicyclo framework. Compare HOMO-LUMO gaps with non-fluorinated analogs (e.g., 7-isopropyl derivatives) .
- Experimental Validation : Ultraviolet-visible (UV-Vis) spectroscopy to assess absorption shifts. Fluorine’s electronegativity typically reduces π→π* transition wavelengths .
Q. What strategies resolve contradictions in reactivity data between fluorinated and methoxy-substituted analogs?
- Case Study : Methoxy groups (e.g., 3,4-dimethoxy derivatives) enhance steric hindrance, slowing nitrile reactivity, whereas fluorine increases electrophilicity. Compare reaction rates in nucleophilic substitutions (e.g., with Grignard reagents) .
- Data Reconciliation : Use kinetic studies (e.g., Arrhenius plots) to isolate electronic vs. steric contributions. Controlled experiments under identical conditions (temperature, solvent) are critical .
Q. How can this compound serve as a precursor for pharmacologically active molecules?
- Functionalization Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
